N-(2-methoxy-4-nitrophenyl)benzamide N-(2-methoxy-4-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 38259-78-8
VCID: VC10194027
InChI: InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
SMILES: COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

N-(2-methoxy-4-nitrophenyl)benzamide

CAS No.: 38259-78-8

Cat. No.: VC10194027

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-4-nitrophenyl)benzamide - 38259-78-8

Specification

CAS No. 38259-78-8
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name N-(2-methoxy-4-nitrophenyl)benzamide
Standard InChI InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
Standard InChI Key DEDKVZCXBHLLQO-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Canonical SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Identity

N-(2-Methoxy-4-nitrophenyl)benzamide belongs to the class of aromatic amides, featuring a benzamide moiety linked to a 2-methoxy-4-nitroaniline group. The compound’s IUPAC name is N-(2-methoxy-4-nitrophenyl)benzamide, and its systematic structure includes:

  • A benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) attached to the amine nitrogen.

  • A 2-methoxy-4-nitrophenyl substituent, introducing electron-withdrawing nitro (NO2\text{NO}_2) and electron-donating methoxy (OCH3\text{OCH}_3) groups.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number38259-78-8
Molecular FormulaC14H12N2O4\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight272.26 g/mol
IUPAC NameN-(2-methoxy-4-nitrophenyl)benzamide
SMILESCOC1=C(C=CC(=C1)N+[O-])NC(=O)C2=CC=CC=C2
InChI KeyDEDKVZCXBHLLQO-UHFFFAOYSA-N

The nitro group at the para position relative to the methoxy group creates a steric and electronic environment that influences reactivity, particularly in electrophilic substitution reactions.

Synthesis and Preparation

The synthesis of N-(2-methoxy-4-nitrophenyl)benzamide typically involves a nucleophilic acyl substitution reaction. As described in the literature, the procedure follows:

Reaction Scheme:
2-Methoxy-4-nitroaniline+Benzoyl ChlorideBaseN-(2-Methoxy-4-nitrophenyl)benzamide\text{2-Methoxy-4-nitroaniline} + \text{Benzoyl Chloride} \xrightarrow{\text{Base}} \text{N-(2-Methoxy-4-nitrophenyl)benzamide}

Table 2: Representative Synthetic Conditions

ComponentRoleDetails
2-Methoxy-4-nitroanilineAmine reactant1.0 equiv
Benzoyl chlorideAcylating agent1.2 equiv
TriethylamineBase (HCl scavenger)2.0 equiv
SolventReaction mediumDichloromethane (DCM)
TemperatureAmbient25°C, 12–24 hours

The reaction proceeds via activation of the benzoyl chloride by the base, forming an acylium intermediate that reacts with the aromatic amine. The product is typically isolated via filtration or extraction, with yields dependent on purification methods.

Physicochemical Properties

N-(2-Methoxy-4-nitrophenyl)benzamide exhibits properties consistent with nitroaromatic compounds:

Table 3: Physicochemical Data

PropertyValueSource
LogP (Partition Coefficient)Estimated 3.0–3.5
SolubilityLow in water; soluble in DMSO
Melting PointNot reported
StabilityStable under inert conditions

The logP value suggests moderate lipophilicity, which may influence bioavailability in biological systems. The nitro group contributes to the compound’s electron-deficient aromatic ring, making it susceptible to reduction under specific conditions .

Hazard CategoryGHS Code & StatementPrecautionary Measures
Skin IrritationH315Wear protective gloves/clothing
Eye IrritationH319Use eye protection
Respiratory IrritationH335Use in well-ventilated areas

First-aid measures include rinsing skin or eyes with water (P305+P351+P338) and seeking medical attention for persistent irritation . The compound should be stored in airtight containers at room temperature, away from oxidizing agents .

CompoundSubstituentsBioactivity
N-(2-Methoxy-4-nitrophenyl)benzamide–NO₂, –OCH₃Underexplored
N-(4-Nitrophenyl)benzamide–NO₂Antibacterial
5-Chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide–Cl, –OHAntiparasitic (TCMDC-124051)

The chloro-hydroxy derivative (PubChem CID: 2946791) demonstrates antiparasitic activity, suggesting that functional group modifications could enhance N-(2-methoxy-4-nitrophenyl)benzamide’s utility .

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